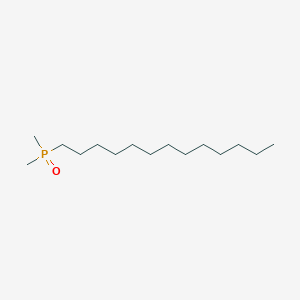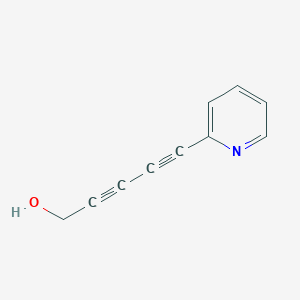
Dimethyl(oxo)tridecyl-lambda~5~-phosphane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl(oxo)tridecyl-lambda~5~-phosphane is a tertiary phosphine compound characterized by the presence of a phosphorus atom bonded to two methyl groups, an oxo group, and a tridecyl chain. This compound is part of the broader class of organophosphorus compounds, which are widely studied for their diverse applications in chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dimethyl(oxo)tridecyl-lambda~5~-phosphane can be synthesized through several methods:
From Halogenophosphines and Organometallic Reagents: The interaction of Grignard organomagnesium reagents with corresponding chlorophosphines is a common synthetic route.
From Metallated Phosphines: This involves the reaction of metallated phosphines with various electrophiles.
Addition of P–H to Unsaturated Compounds: This method involves the addition of phosphine hydrides to unsaturated organic compounds.
Reduction of Phosphine Oxides: Phosphine oxides can be reduced to the corresponding phosphines using reducing agents.
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions using the aforementioned synthetic routes. The choice of method depends on the desired purity, yield, and cost-effectiveness of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl(oxo)tridecyl-lambda~5~-phosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert phosphine oxides back to phosphines.
Substitution: The compound can participate in substitution reactions where the phosphorus atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Various electrophiles and nucleophiles can be used in substitution reactions.
Major Products
The major products formed from these reactions include phosphine oxides, substituted phosphines, and reduced phosphines .
Applications De Recherche Scientifique
Dimethyl(oxo)tridecyl-lambda~5~-phosphane has several applications in scientific research:
Chemistry: It is used as a ligand in transition metal catalysis and organocatalysis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the synthesis of various industrial chemicals and materials.
Mécanisme D'action
The mechanism by which dimethyl(oxo)tridecyl-lambda~5~-phosphane exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The phosphorus atom in the compound can form bonds with various biomolecules, influencing their activity and function . The pathways involved in these interactions are complex and depend on the specific biological context .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dimethylphenylphosphine: Similar in structure but with a phenyl group instead of a tridecyl chain.
Dimethyl(1-pyrenyl)phosphine: Contains a pyrenyl group instead of a tridecyl chain.
Diallylphenylphosphine: Features allyl groups and a phenyl group.
Uniqueness
Dimethyl(oxo)tridecyl-lambda~5~-phosphane is unique due to its long tridecyl chain, which imparts distinct physical and chemical properties compared to other similar compounds. This uniqueness makes it valuable for specific applications in catalysis and material science .
Propriétés
Numéro CAS |
186953-53-7 |
|---|---|
Formule moléculaire |
C15H33OP |
Poids moléculaire |
260.40 g/mol |
Nom IUPAC |
1-dimethylphosphoryltridecane |
InChI |
InChI=1S/C15H33OP/c1-4-5-6-7-8-9-10-11-12-13-14-15-17(2,3)16/h4-15H2,1-3H3 |
Clé InChI |
QUHDMEIQAUXVOY-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCP(=O)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(2S)-2-hydroxybut-3-ynoxy]benzoic acid](/img/structure/B14258118.png)




![N-[1,1'-Bi(cyclohexylidene)]-4-ylidenehydroxylamine](/img/structure/B14258164.png)






![4-Methylidene-2-{4-[(4-methylphenyl)sulfanyl]phenyl}-2-phenyl-1,3-dioxolane](/img/structure/B14258188.png)
![4-{4-(4-Fluorophenyl)-2-[4-(methanesulfonyl)phenyl]-1,3-thiazol-5-yl}-2-methylpyridine](/img/structure/B14258194.png)
